

Navigating the Regulatory Landscape of Cinoxate: A Technical Guide for Researchers

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An In-depth Examination of the FDA and EMA Regulatory Status, Physicochemical Properties, and Efficacy of the UVB Filter **Cinoxate** 

For researchers, scientists, and drug development professionals vested in the field of dermatological sciences and photoprotection, a comprehensive understanding of the regulatory and technical profiles of sunscreen active ingredients is paramount. This technical guide provides a detailed analysis of **Cinoxate**, a cinnamate-based organic UVB filter. We will explore its current regulatory standing with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), present its key physicochemical and performance data, and outline relevant experimental protocols for its analysis and evaluation.

### **Executive Summary of Regulatory Status**

**Cinoxate**'s regulatory status presents a bifurcated picture between the United States and the European Union. In the U.S., it is an approved over-the-counter (OTC) sunscreen ingredient, albeit one that is now under scrutiny due to a lack of comprehensive safety data. Conversely, the EU does not permit its use as a UV filter in sunscreen products. This divergence underscores the differing regulatory philosophies and data requirements of these two major bodies.



Regulatory Body	Status	Key Provisions
FDA (U.S.)	Approved as an OTC sunscreen active ingredient	- Permitted at concentrations up to 3%.[1] - Not designated as "Generally Recognized as Safe and Effective" (GRASE) due to insufficient safety data. [2] - One of 12 sunscreen ingredients for which the FDA has requested additional safety data, including dermal absorption and endocrine disruption studies.[2]
EMA (EU)	Not approved for use as a UV filter in sunscreens	<ul> <li>Not listed in Annex VI of the EU Cosmetics Regulation (EC)</li> <li>No 1223/2009, which contains the list of permitted UV filters.</li> <li>[1] - May be used in cosmetic products for the purpose of protecting the product formulation from UV degradation.[1]</li> </ul>

# Physicochemical and Spectroscopic Properties of Cinoxate

**Cinoxate**, chemically known as 2-ethoxyethyl p-methoxycinnamate, is an organic ester.[3] Its function as a UVB filter is intrinsically linked to its molecular structure, which allows for the absorption of energy from ultraviolet radiation.



Property	Value	Reference
Chemical Name	2-ethoxyethyl (2E)-3-(4- methoxyphenyl)prop-2-enoate	[4]
CAS Number	104-28-9	[3]
Molecular Formula	C14H18O4	[4]
Molar Mass	250.29 g/mol	[4]
Appearance	Viscous, clear to pale yellow liquid	[4]
Solubility	Practically insoluble in water (~0.05%); miscible with alcohols and esters	[3][4]
UV Absorption Range	270 - 328 nm	[4]
Peak Absorbance (λmax)	~289 nm	[1][5]
Molar Absorptivity (ε)	19,400 at 306 nm	[4]

## **Efficacy and Performance as a UVB Filter**

**Cinoxate**'s primary function is to absorb UVB radiation, thereby preventing it from penetrating the epidermis. However, its efficacy is considered weak compared to more modern UV filters.



Performance Metric	Finding	Reference
UVB Protection	Provides UVB protection with a peak absorption at approximately 289 nm.	[1][5]
UVA Protection	Offers no protection against UVA radiation.	[1][5]
SPF Contribution	At the maximum approved concentration of 3%, it contributes only 1-2 SPF units.	[1]
Photostability	As a cinnamate ester, it is susceptible to photodegradation (trans-cis isomerization) upon UV exposure, leading to a loss of efficacy over time.	[1]

A comparative analysis highlights **Cinoxate**'s limitations. For instance, a 1999 FDA monograph test of a 3% **Cinoxate** monotherapy achieved a maximum SPF of only 2.5.[1] In a 1995 study of a lip balm with 3% **Cinoxate** and 7% Padimate O, the **Cinoxate** was found to contribute only 1-2 SPF units to the total protection.[1]

## **Experimental Protocols**

A variety of standardized methods are employed to analyze the concentration, efficacy, and safety of sunscreen ingredients like **Cinoxate**. Below are detailed overviews of key experimental protocols.

# Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is used for the accurate determination of **Cinoxate** concentration in a cosmetic formulation.[6]

#### Foundational & Exploratory



- Principle: Reversed-phase HPLC separates **Cinoxate** from other components in the formulation matrix. The separated **Cinoxate** is then detected and quantified by a UV detector at its maximum absorption wavelength.[6]
- Instrumentation:
  - HPLC system with a UV detector
  - C18 stationary phase column
  - Analytical balance, volumetric flasks, pipettes, syringes, and syringe filters[6]
- Reagents:
  - Cinoxate reference standard
  - HPLC-grade methanol, acetonitrile, and water[6]
- Procedure:
  - Standard Preparation: A series of standard solutions of Cinoxate are prepared at known concentrations in a suitable solvent (e.g., methanol).
  - Sample Preparation: A known weight of the sunscreen product is dissolved in a solvent and sonicated to ensure even dispersion. The solution is then centrifuged and filtered to remove undissolved excipients.
  - Chromatography: The prepared standard and sample solutions are injected into the HPLC system. A mobile phase, typically a mixture of methanol and water, is used to elute the components.
  - Detection: The UV detector is set to the λmax of Cinoxate for detection.
  - Quantification: A calibration curve is generated by plotting the peak areas of the standard solutions against their concentrations. The concentration of **Cinoxate** in the sample is determined from this curve.[6]



## In Vitro Sun Protection Factor (SPF) and Photostability Testing (ISO 24443)

This protocol assesses a sunscreen's efficacy and its ability to maintain that efficacy after UV exposure.

- Principle: The UV absorbance of a thin film of the sunscreen product applied to a substrate is measured before and after a controlled dose of UV radiation.[7][8]
- Instrumentation and Materials:
  - UV spectrophotometer with an integrating sphere
  - Solar simulator (UV source)
  - Roughened polymethylmethacrylate (PMMA) plates[8]

#### Procedure:

- Sample Application: A precise amount of the sunscreen (e.g., 1.3 mg/cm²) is applied evenly onto the PMMA plate.[9]
- Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured from 290 to 400 nm.[9]
- UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator to simulate sun exposure.[9]
- Post-Irradiation Absorbance Measurement: The UV absorbance is measured again after irradiation.[9]
- Data Analysis: The change in the absorbance spectrum is used to calculate the photostability. The SPF and UVA protection factor (UVA-PF) can also be calculated from the absorbance data.[8]

### In Vivo Dermal Absorption: Maximal Usage Trial (MUsT)



The FDA has requested data from MUsTs to assess the systemic absorption of sunscreen ingredients, including **Cinoxate**.[5]

- Principle: A MUsT is a clinical pharmacokinetic trial designed to evaluate systemic exposure to a topically applied drug under conditions of maximal use.[5][10]
- Study Design:
  - Subjects: Healthy volunteers with intact skin.[11] The study population should be representative of those who will use the product.[12]
  - Formulation: The trial should test multiple formulations, including those designed to maximize absorption, at the highest proposed concentration of the active ingredient.[11]
  - Application: The sunscreen is applied to a large body surface area (e.g., 75%) at the
    maximum recommended dose and frequency (e.g., 4 times a day) for a duration sufficient
    to reach steady-state plasma concentrations.[11][13]
  - Sample Collection: Multiple blood samples are collected over a set period (e.g., 7 days) to determine the plasma concentration of the active ingredient.[13]
- Bioanalytical Method:
  - A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), is used to quantify the concentration of the sunscreen ingredient in plasma.
  - The method must be sensitive enough to detect concentrations at or below the FDA's threshold of concern (0.5 ng/mL).[5]

## **Endocrine Disruptor Screening**

To address concerns about potential endocrine activity, a battery of in vitro and in vivo assays, such as those in the EPA's Endocrine Disruptor Screening Program (EDSP) Tier 1, would be required.[4][14]

Estrogen Receptor (ER) Binding Assay (e.g., OECD 493):



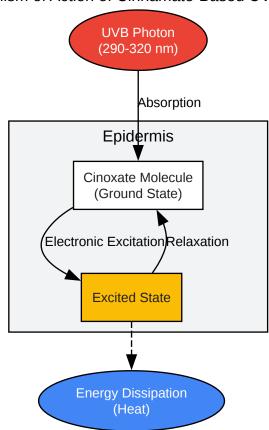
- Principle: This in vitro assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the human estrogen receptor.[4]
   [15] A high affinity for the receptor suggests potential estrogenic activity.
- Uterotrophic Bioassay in Rodents (e.g., OECD 440):
  - Principle: This in vivo screening test assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents after several days of exposure.[1][16]

## **Visualizing Mechanisms and Processes**

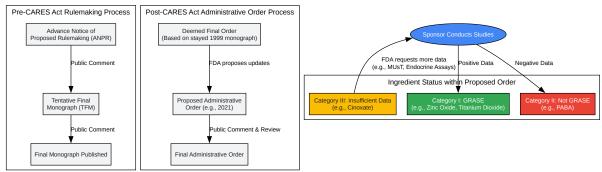
To further elucidate the technical aspects of **Cinoxate**, the following diagrams illustrate its mechanism of action and the regulatory pathways governing its use.



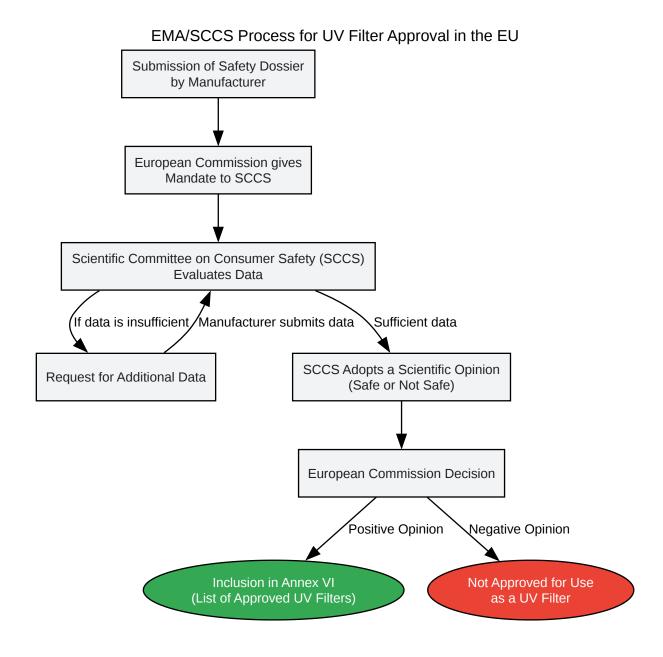
#### Mechanism of Action of Cinnamate-Based UVB Filters



#### FDA OTC Sunscreen Monograph Process







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